molecular formula C12H16N2O4 B14937298 N-(3-ethoxypropyl)-2-nitrobenzamide

N-(3-ethoxypropyl)-2-nitrobenzamide

Cat. No.: B14937298
M. Wt: 252.27 g/mol
InChI Key: YZWLCCJWOREOPB-UHFFFAOYSA-N
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Description

N-(3-ethoxypropyl)-2-nitrobenzamide (CAS No. 524676-40-2) is a nitro-substituted benzamide derivative with the molecular formula $ \text{C}{12}\text{H}{16}\text{N}{2}\text{O}{4} $ and a molecular weight of 252.266 g/mol . Its structure features a 2-nitrobenzoyl group linked to a 3-ethoxypropylamine moiety.

Properties

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

N-(3-ethoxypropyl)-2-nitrobenzamide

InChI

InChI=1S/C12H16N2O4/c1-2-18-9-5-8-13-12(15)10-6-3-4-7-11(10)14(16)17/h3-4,6-7H,2,5,8-9H2,1H3,(H,13,15)

InChI Key

YZWLCCJWOREOPB-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Classical Amide Coupling via Acid Chloride

Acid Chloride Preparation

The most prevalent route involves converting 2-nitrobenzoic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O]. For instance, 2-nitrobenzoic acid reacts with SOCl₂ under reflux (70–80°C) for 4–6 hours, yielding 2-nitrobenzoyl chloride with >90% efficiency.

Amide Bond Formation

The acid chloride is subsequently reacted with 3-ethoxypropylamine in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. Triethylamine (TEA) or pyridine is added to scavenge HCl, facilitating a 70–85% yield. A representative protocol from CN114751841B demonstrates:

2-Nitrobenzoyl chloride (1.0 eq) in DCM  
3-Ethoxypropylamine (1.2 eq), TEA (1.5 eq)  
Stir at 25°C for 12 hours → 78% yield  
Table 1: Acid Chloride Method Optimization
Parameter Optimal Range Yield (%) Source
Solvent DCM/THF 70–85
Temperature 0–25°C 78–85
Base TEA/Pyridine 75–80

Transamidation of Benzamide Derivatives

Substrate Selection

Transamidation employs pre-formed benzamides (e.g., methyl 2-nitrobenzamide) reacted with 3-ethoxypropylamine under acidic or basic conditions. Ce(III)-immobilized catalysts, as described in CN1049331A, enable solvent-free transamidation at 140°C, achieving 65–72% yields.

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl, displacing the leaving group (e.g., methoxide). Catalytic Ce(III) enhances turnover by polarizing the amide bond.

Table 2: Transamidation Conditions
Catalyst Temperature (°C) Yield (%) Source
Ce(III)/Agarose 140 65–72
AlCl₃ 120 60–68

Catalytic Methods Using Coupling Reagents

EDCI/HOBt-Mediated Coupling

Modern peptide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt) enable room-temperature synthesis. A protocol adapted from CN114751841B reports:

2-Nitrobenzoic acid (1.0 eq), EDCI (1.2 eq), HOBt (1.1 eq) in DMF  
3-Ethoxypropylamine (1.1 eq), N,N-diisopropylethylamine (DIPEA, 2.0 eq)  
Stir at 25°C for 6 hours → 88% yield  

Microwave-Assisted Synthesis

Microwave irradiation (160°C, 3 hours) in ethanol with TEA accelerates the reaction, achieving 95% yield in model systems.

Alternative Synthetic Routes

Reductive Amination

While less common, reductive amination of 2-nitrobenzaldehyde with 3-ethoxypropylamine using NaBH₄ or Pd/C-H₂ is feasible but yields <50% due to nitro group interference.

Nitro Group Introduction

Post-functionalization via nitration of N-(3-ethoxypropyl)benzamide using HNO₃-H₂SO₄ at 0–5°C achieves 55–60% yield but risks over-nitration.

Optimization and Purification Strategies

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance coupling reagent efficiency but complicate purification.
  • Ether solvents (THF, Et₂O) favor acid chloride methods with easier workup.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures provide 90–95% purity.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves byproducts.
Table 3: Purity vs. Method
Method Purity (%) Source
Recrystallization 90–95
Chromatography 98–99

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxypropyl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxypropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl or aryl halides, nucleophiles such as sodium hydride (NaH).

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Reduction: N-(3-ethoxypropyl)-2-aminobenzamide.

    Substitution: Various N-substituted benzamides.

    Hydrolysis: 2-nitrobenzoic acid and 3-ethoxypropylamine.

Scientific Research Applications

N-(3-ethoxypropyl)-2-nitrobenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-ethoxypropyl)-2-nitrobenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets.

Comparison with Similar Compounds

Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Primary Application/Use Synthesis Method
This compound 252.27 3-ethoxypropyl Research intermediate (inferred) Likely amide coupling (unreported)
N-(Furan-2-ylmethyl)-2-nitrobenzamide 246.23 Furan-2-ylmethyl Precursor for diazepine synthesis Reaction of o-nitrobenzoyl chloride with furfurylamine
N-(5-ethyl-[1,3,4]-thiadiazol-2-yl)-2-nitrobenzamide Not reported 5-ethyl-thiadiazole Anticonvulsant candidate Amide formation with thiadiazole amine
HALOSAFEN (Herbicide) 514.78* Ethylsulfonyl-phenoxy Herbicide Multi-step synthesis (unreported)

*Calculated from molecular formula $ \text{C}{16}\text{H}{11}\text{ClF}{4}\text{N}{2}\text{O}_{6}\text{S} $.

Physicochemical and Spectroscopic Properties

  • Spectroscopic characterization : Most compounds are validated via $ ^1\text{H} $ NMR, IR, and elemental analysis. For example, N-(Furan-2-ylmethyl)-2-nitrobenzamide is characterized by distinct NMR peaks for the furan and nitro groups .
  • Purity and stability : The thiadiazole derivative undergoes rigorous purity testing via TLC and UV spectrophotometry, ensuring suitability for pharmacological studies .

Key Research Findings

Substituent-driven functionality : The 3-ethoxypropyl group in this compound may enhance solubility compared to bulkier substituents (e.g., thiadiazole or furan groups), though this remains unverified in the evidence.

Biological activity correlation : The presence of electron-withdrawing groups (e.g., nitro) and heterocyclic substituents (e.g., thiadiazole) is critical for pharmacological activity, as seen in anticonvulsant and herbicidal analogs .

Synthetic versatility : Nitrobenzamides are adaptable to diverse reaction conditions, enabling applications in metal-catalyzed reactions (e.g., diazepine synthesis) and drug development .

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